molecular formula C12H23N3O2 B1454057 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one CAS No. 1097785-90-4

1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one

Cat. No. B1454057
M. Wt: 241.33 g/mol
InChI Key: JIIMOZGXTJELIC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis of Antifungal Agents

Research has demonstrated the synthesis of novel indole-linked triazole derivatives as antifungal agents, where morpholine and piperazine play critical roles in constructing the molecular framework necessary for biological activity (Y. Na, 2010).

Development of Dihydropyrimidinone Derivatives

Another study focused on the Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized via a simple and efficient method, highlighting the flexibility of using piperazine and morpholine in medicinal chemistry (M. A. Bhat et al., 2018).

Antiviral Study

A series of morpholine substituted sulfonamide and urea derivatives were synthesized and shown to have antiviral activity against an avian paramyxo virus, with some derivatives outperforming commercial antiviral drugs (B. Selvakumar et al., 2018).

Synthesis of Imidazoquinoline Derivatives

Research on the synthesis of derivatives of 1H-Imidazoquinoline, involving the reaction with morpholine and piperazine, showcases the utility of these amines in constructing complex heterocyclic structures (L. Qiong, 2007).

Enaminones and Dihydropyrimidinone Derivatives

The synthesis of enaminones and subsequent dihydropyrimidinone derivatives containing morpholine/piperazine moiety underscores the role of these functional groups in creating pharmacologically interesting molecules (M. A. Bhat et al., 2018).

Acetylcholinesterase Inhibitors

Novel triaryl-substituted morpholines and piperazines were synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme target for treating Alzheimer's disease, demonstrating the therapeutic potential of compounds bearing these moieties (J. Wolf et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a common source of this information.


Future Directions

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properties

IUPAC Name

1-morpholin-4-yl-4-piperazin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c16-12(15-8-10-17-11-9-15)2-1-5-14-6-3-13-4-7-14/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIMOZGXTJELIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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